molecular formula C17H19N5S B14982231 7-butyl-8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

7-butyl-8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B14982231
M. Wt: 325.4 g/mol
InChI Key: PJNMEPNSYJSGST-UHFFFAOYSA-N
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Description

7-butyl-8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that features a complex structure with multiple fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and environmental compliance, and implementing purification techniques to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-butyl-8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures, pressures, and the use of solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

7-butyl-8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-butyl-8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with fused ring structures, such as:

  • 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
  • 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines

Uniqueness

The uniqueness of 7-butyl-8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H19N5S

Molecular Weight

325.4 g/mol

IUPAC Name

10-butyl-11,12-dimethyl-4-thiophen-2-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C17H19N5S/c1-4-5-8-21-12(3)11(2)14-16(21)18-10-22-17(14)19-15(20-22)13-7-6-9-23-13/h6-7,9-10H,4-5,8H2,1-3H3

InChI Key

PJNMEPNSYJSGST-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C2=C1N=CN3C2=NC(=N3)C4=CC=CS4)C)C

Origin of Product

United States

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